13C6-3-Nitrophenylhydrazine (hydrochloride)
Description
Molecular Composition and Isotopic Labeling Configuration
The carbon-13 labeled 3-nitrophenylhydrazine (hydrochloride) exhibits the molecular formula [¹³C]₆H₇N₃O₂ - HCl, corresponding to a molecular weight of 195.56 grams per mole. The Chemical Abstracts Service registry number for this compound is 1977535-33-3, which distinguishes it from the unlabeled parent compound (Chemical Abstracts Service number 636-95-3). The isotopic labeling strategy involves the complete substitution of all six carbon atoms in the benzene ring with carbon-13 isotopes, creating a uniformly labeled aromatic system that provides a distinct mass signature for analytical applications.
The molecular structure contains three primary functional groups: a nitro group (-NO₂) positioned at the meta position of the benzene ring, a hydrazine group (-NHNH₂) attached to the aromatic system, and a hydrochloride salt formation that enhances solubility and stability. The canonical Simplified Molecular Input Line Entry System representation is NN[¹³C]1=[¹³CH][¹³CH]=[¹³CH]¹³C=[¹³CH]1.Cl, which explicitly indicates the isotopic labeling pattern throughout the aromatic ring system.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | [¹³C]₆H₇N₃O₂ - HCl | |
| Molecular Weight | 195.56 g/mol | |
| Chemical Abstracts Service Number | 1977535-33-3 | |
| Purity | ≥98% | |
| Physical State | Crystalline solid |
The isotopic enrichment pattern creates a unique mass spectral signature that differs from the natural abundance isotope pattern of the unlabeled compound by approximately six mass units. This mass difference enables precise internal standardization in liquid chromatography-mass spectrometry applications, as the labeled compound exhibits nearly identical chemical behavior to the unlabeled analyte while providing a distinct mass signature that minimizes interference during quantitative analysis.
Crystallographic Analysis and Three-Dimensional Conformational Studies
The crystallographic analysis of nitrophenylhydrazine derivatives reveals important structural features that influence their chemical reactivity and analytical performance. Related crystallographic studies of 3-nitrophenylhydrazine compounds demonstrate that these molecules adopt specific conformational arrangements that are stabilized by intermolecular hydrogen bonding interactions. The crystal structure typically exhibits a triclinic space group with unit cell parameters that accommodate the planar aromatic system and the extended hydrazine functionality.
The three-dimensional molecular geometry shows that the nitro group adopts a planar configuration with the benzene ring, resulting in extended conjugation that influences the electronic properties of the molecule. The hydrazine group exhibits a non-planar geometry with respect to the aromatic ring, creating a dihedral angle that facilitates hydrogen bonding interactions in the solid state. These structural features are critical for understanding the derivatization mechanism, as the hydrazine nitrogen atoms must adopt specific orientations to react efficiently with carbonyl-containing substrates.
Computational studies using density functional theory methods provide additional insights into the preferred conformational states of the molecule in solution. The calculated molecular geometry indicates that the nitro group experiences significant electronic delocalization with the aromatic system, resulting in enhanced electrophilic character at the hydrazine nitrogen atoms. The topological polar surface area is calculated to be 81.19 square angstroms, reflecting the significant polar character contributed by both the nitro and hydrazine functional groups.
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Space Group | Triclinic P1̄ | |
| Topological Polar Surface Area | 81.19 Ų | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 2 |
Comparative Spectroscopic Profiling (Proton and Carbon-13 Nuclear Magnetic Resonance, Infrared, High-Resolution Mass Spectrometry)
The spectroscopic characterization of carbon-13 labeled 3-nitrophenylhydrazine (hydrochloride) reveals distinctive features that distinguish it from the unlabeled parent compound. Nuclear magnetic resonance spectroscopy provides the most definitive structural confirmation, with the carbon-13 labeling creating characteristic coupling patterns and chemical shift perturbations throughout the aromatic system. The proton nuclear magnetic resonance spectrum exhibits four distinct aromatic proton resonances, with chemical shifts influenced by the electron-withdrawing effects of both the nitro and hydrazine substituents.
In the unlabeled 3-nitrophenylhydrazine parent compound, the aromatic proton chemical shifts are observed between 7.37 and 8.15 parts per million, with the proton ortho to the nitro group appearing most downfield due to the strong deshielding effect. The carbon-13 labeling introduces additional complexity through carbon-proton coupling, creating splitting patterns that provide unambiguous confirmation of the isotopic substitution. The carbon-13 nuclear magnetic resonance spectrum shows six distinct aromatic carbon resonances, with chemical shifts ranging from approximately 122 to 148 parts per million.
Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the nitro and hydrazine functional groups. The nitro group exhibits two strong absorption bands: an asymmetric nitrogen-oxygen stretch at approximately 1527 wavenumbers and a symmetric stretch at 1350 wavenumbers. These bands are among the most intense features in the infrared spectrum and provide definitive identification of the nitro functionality. The hydrazine group contributes nitrogen-hydrogen stretching vibrations in the 3200-3400 wavenumber region, though these may be modified by salt formation with the hydrochloride counterion.
High-resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis that confirms the isotopic labeling pattern. The molecular ion peak appears at mass-to-charge ratio 195.0559 for the protonated molecule, with characteristic isotope patterns that reflect the carbon-13 enrichment. Collision-induced dissociation experiments reveal diagnostic fragment ions, including the loss of the hydrazine group and characteristic nitrobenzene-related fragments that confirm the structural integrity of the labeled compound.
The comparative analysis with the unlabeled parent compound demonstrates that the carbon-13 labeling does not significantly alter the fundamental spectroscopic properties, ensuring that the labeled compound serves as an effective internal standard for quantitative analytical applications. The mass spectral fragmentation patterns remain consistent with the unlabeled compound, with the primary difference being the systematic mass shift corresponding to the six-carbon isotopic substitution.
Properties
IUPAC Name |
(3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOYKMLGFFASBG-BVNCJLROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
3-Nitrophenylhydrazine-13C6 (hydrochloride) is primarily used as a derivatizing reagent for carboxylic acids. It is particularly useful for the analysis of volatile acids such as short-chain fatty acids.
Mode of Action
The compound interacts with carboxylic acids, forming a derivative that can be analyzed using liquid chromatography-mass spectrometry (LC-MS). This interaction allows for the quantification of carboxylic acids in various samples.
Pharmacokinetics
It’s worth noting that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs.
Result of Action
The primary result of the action of 3-Nitrophenylhydrazine-13C6 (hydrochloride) is the formation of a derivative with carboxylic acids that can be analyzed using LC-MS. This allows for the quantification of carboxylic acids in various samples, aiding in the analysis of metabolic pathways involving these acids.
Action Environment
It’s important to note that the compound is typically stored at 4°c in sealed storage, away from moisture. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month. These storage conditions suggest that temperature and moisture levels can significantly impact the stability of the compound.
Biochemical Analysis
Biochemical Properties
The primary role of 3-Nitrophenylhydrazine-13C6 (hydrochloride) in biochemical reactions is as a derivatizing reagent for carboxylic acids. This means it interacts with carboxylic acids to form derivatives that can be more easily detected or analyzed.
Molecular Mechanism
The molecular mechanism of action of 3-Nitrophenylhydrazine-13C6 (hydrochloride) involves the formation of derivatives with carboxylic acids. This can involve binding interactions with the carboxylic acids, potentially leading to changes in their properties that make them more amenable to analysis.
Temporal Effects in Laboratory Settings
As a derivatizing reagent, it is typically used in a controlled laboratory setting for a short period of time, and long-term effects are not typically a concern.
Biological Activity
13C6-3-Nitrophenylhydrazine (hydrochloride) is a stable isotope-labeled derivative of 3-nitrophenylhydrazine, primarily used as a derivatizing agent in analytical chemistry, especially in the context of liquid chromatography-mass spectrometry (LC-MS) for the analysis of carboxylic acids and volatile fatty acids. This compound's biological activity is largely tied to its utility in biochemical assays and metabolic studies.
- Chemical Formula : C6H8ClN3O2
- Molecular Weight : 195.56 g/mol
- CAS Number : 1977535-33-3
The primary mechanism of action for 13C6-3-nitrophenylhydrazine involves its role as a derivatizing agent. It reacts with carbonyl compounds to form stable hydrazones, which can be analyzed using LC-MS. This reaction enhances the detection sensitivity and specificity of various metabolites, particularly short-chain fatty acids (SCFAs) in biological samples.
1. Metabolite Analysis
13C6-3-Nitrophenylhydrazine is extensively employed in the quantification of SCFAs, which are crucial for gut health and metabolic processes. Studies have shown its effectiveness in improving the sensitivity of SCFA detection in complex biological matrices such as feces and ruminal fluid extracts .
| Metabolite | Detection Method | Concentration Range |
|---|---|---|
| Acetic Acid | LC-MS | 3 - 1000 ng/mL |
| Propionic Acid | LC-MS | 3 - 1000 ng/mL |
| Butyric Acid | LC-MS | 3 - 1000 ng/mL |
2. Case Studies
Several research articles highlight the biological activity of this compound through various case studies:
- Study on SCFA Quantification : A study demonstrated that using 13C6-3-nitrophenylhydrazine improved the quantification accuracy of SCFAs in human samples by employing a unique calibration curve across multiple assays, thus streamlining the analytical process .
- Evaluation of Derivatization Efficiency : Another research focused on comparing different derivatization agents, including 13C6-3-nitrophenylhydrazine, revealing its superior efficiency in forming stable derivatives suitable for mass spectrometry analysis .
Safety and Handling
While 13C6-3-nitrophenylhydrazine is primarily used for research purposes, it is essential to handle it with care due to its chemical properties. The safety data sheet indicates that it should not be used for human or veterinary diagnostic or therapeutic applications .
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below compares 13C6-3-Nitrophenylhydrazine (hydrochloride) with structurally related phenylhydrazine derivatives:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Nitro Position | Isotopic Labeling | Key Applications |
|---|---|---|---|---|---|---|
| 13C6-3-Nitrophenylhydrazine (hydrochloride) | 1977535-33-3 | C6H8ClN3O2 | 195.55–195.65 | meta (3-) | 13C6 | LC-MS/MS internal standard for metabolomics |
| 3-Nitrophenylhydrazine | 619-27-2 | C6H7N3O2 | 169.14 | meta (3-) | None | Derivatization agent for carbonyl compounds |
| 2-Nitrophenylhydrazine Hydrochloride | 6293-87-4 | C6H7N3O2·HCl | 189.60 | ortho (2-) | None | Analytical reagent for ketones/aldehydes |
| 4-Nitrophenylhydrazine Hydrochloride | 636-99-7 | C6H7N3O2·HCl | 189.60 | para (4-) | None | Histochemical staining, organic synthesis |
| (3-Nitrobenzyl)hydrazine Dihydrochloride | 940298-93-1 | C7H9N3O2·2HCl | 248.54 | meta (3-) | None | Pharmaceutical intermediates |
Key Observations:
Isotopic Labeling: 13C6-3-Nitrophenylhydrazine is unique due to its 13C6 labeling, which increases its molecular weight by ~6 g/mol compared to non-labeled analogs. This facilitates discrimination in mass spectrometry .
Nitro Position : The meta-substituted nitro group distinguishes it from ortho- (2-) and para- (4-) analogs. Positional isomers may exhibit differences in reactivity and solubility.
Applications: Non-labeled analogs (e.g., 2-Nitrophenylhydrazine Hydrochloride) are used in general derivatization but lack the internal standardization capability of the 13C6 variant .
Analytical Performance
- Sensitivity and Specificity : The 13C6 label eliminates signal overlap between the internal standard and analytes, enhancing quantification accuracy in complex matrices like serum or urine .
Regulatory Status
- Detailed regulatory information (e.g., EINECS, MSDS) for 13C6-3-Nitrophenylhydrazine is unavailable, whereas compounds like 2-Nitrophenylhydrazine Hydrochloride have well-documented safety profiles .
Preparation Methods
Stock Solution Formulation
Stock solutions are typically prepared in anhydrous ethanol or methanol to minimize hydrolysis. The following table summarizes standard preparation protocols:
| Concentration (mM) | Mass (mg) | Solvent Volume (mL) |
|---|---|---|
| 1 | 1 | 5.11 |
| 5 | 5 | 25.56 |
| 10 | 10 | 51.12 |
Data adapted from GlpBio’s formulation guidelines.
Derivatization Protocol Optimization
Reaction Conditions
Derivatization efficiency depends on critical parameters such as reagent concentration, temperature, and reaction time. Studies using 13C6-3-NPH·HCl for carnitine analysis identified optimal conditions through systematic testing:
| Parameter | Optimal Range |
|---|---|
| 3-NPH·HCl concentration | 100–200 mM |
| EDC·HCl concentration | 100–150 mM |
| Pyridine concentration | 1.5–3% (v/v) |
| Reaction temperature | 35–40°C |
| Reaction time | 30–60 minutes |
EDC = N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride.
Solvent Systems
Methanolic or ethanolic solutions (50–80% organic phase) are preferred to balance reagent solubility and reaction kinetics. For example, a 50% aqueous methanol system achieved >95% derivatization efficiency for C2–C8 SCFAs.
Reaction Mechanism and Stoichiometry
The derivatization involves a two-step nucleophilic acyl substitution:
-
Activation : EDC·HCl converts carboxylic acids to reactive O-acylisourea intermediates.
-
Coupling : 13C6-3-NPH attacks the electrophilic carbonyl carbon, forming stable hydrazide derivatives.
For monocarboxylic acids (e.g., acetic acid), the reaction follows a 1:1 stoichiometry. Di-carboxylic species (e.g., malonic acid) require two equivalents of 13C6-3-NPH, necessitating higher reagent concentrations.
Purification and Quenching
Reaction Termination
Post-derivatization, reactions are quenched by:
Extraction and Cleanup
Solid-phase extraction (SPE) or protein precipitation removes unreacted reagents and matrix interferents. For dried blood spots (DBS), a methanol:acetonitrile:TFA (50:50:0.02, v/v/v) mixture effectively extracts carnitine derivatives while minimizing ion suppression.
Quality Control and Validation
Purity Assessment
Commercial batches of 13C6-3-NPH·HCl exhibit ≥98% purity, verified via reverse-phase LC with UV detection at 254 nm. Residual solvents (e.g., DMSO) are monitored by gas chromatography.
Method Validation
Key validation parameters for 13C6-3-NPH-based assays include:
Applications in Targeted Metabolomics
Q & A
Q. What synthetic routes are employed to prepare 13C6-3-nitrophenylhydrazine hydrochloride, and how is isotopic purity ensured?
The synthesis typically involves diazotization of 13C6-labeled aniline derivatives, followed by reduction and acid precipitation . Key steps include:
- Use of isotopically enriched aniline (13C6) to ensure uniform labeling.
- Controlled pH during diazotization to avoid side reactions.
- Purification via recrystallization or HPLC to achieve >98% isotopic purity . Isotopic Purity Validation Table:
| Method | Target Parameter | Acceptable Range |
|---|---|---|
| ¹³C NMR | δ shifts at C6 positions | No non-labeled peaks detected |
| HRMS | m/z 195.65 (M+H)+ | Isotopic pattern matches 13C6 enrichment |
| Isotopic Ratio MS | % 13C incorporation | ≥98% |
Q. Which analytical techniques are critical for characterizing 13C6-3-nitrophenylhydrazine hydrochloride?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and isotopic labeling. For example, ¹³C NMR shows distinct shifts at the six labeled carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (195.65 g/mol) and isotopic distribution .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretches at 3300 cm⁻¹, nitro group absorption at 1520 cm⁻¹).
Q. What safety protocols are essential for handling this compound?
- Explosive Decomposition Risk : Avoid heat, friction, or strong oxidizers. Store in cool, dry conditions (<25°C) .
- Toxic Gas Emission : Use fume hoods and self-contained breathing apparatus (SCBA) during large-scale reactions .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection are mandatory .
Advanced Research Questions
Q. How does 13C6 isotopic labeling impact the compound’s reactivity in derivatization reactions?
- Kinetic Isotope Effects (KIE) : The 13C label may slightly reduce reaction rates in nucleophilic addition (e.g., carbonyl derivatization) due to increased bond strength. This requires longer reaction times or elevated temperatures .
- Application in Tracer Studies : The isotopic signature enables precise tracking in LC-MS metabolomics, minimizing background interference .
Q. What experimental strategies optimize HPLC/LC-MS separation of 13C6-labeled derivatives from biological matrices?
- Column Selection : Use C18 columns with 1.7 µm particle size for high resolution.
- Mobile Phase : Adjust pH (2.5–3.5 with formic acid) to enhance ionization and retention .
- Data Analysis : Compare retention times and isotopic peaks (e.g., m/z +6 for 13C6) to distinguish labeled analytes .
Q. How can researchers address contradictions in derivatization efficiency across analytical platforms?
- Method Harmonization : Standardize reaction conditions (pH, temperature, and molar ratios) using validated protocols .
- Cross-Platform Calibration : Use internal standards (e.g., deuterated analogs) to normalize inter-instrument variability .
Q. What mechanistic insights can be gained using 13C6-3-nitrophenylhydrazine hydrochloride in Fischer indole synthesis?
- Labeling for Pathway Elucidation : The 13C6 tag allows tracking of indole ring formation via isotopic patterns in MS/MS fragmentation .
- Byproduct Analysis : Isotopic enrichment aids in identifying side products (e.g., hydrazone intermediates) using ¹³C NMR .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in isotopic purity assessments between NMR and MS?
- Root Cause Investigation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
